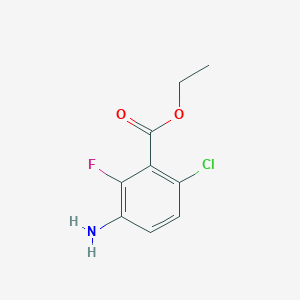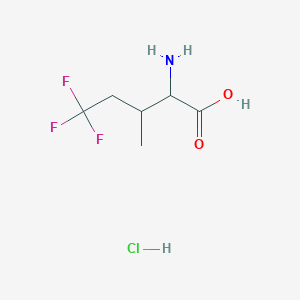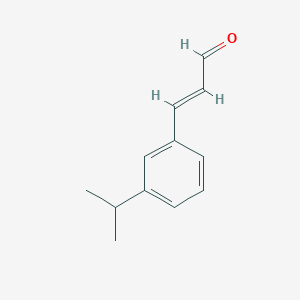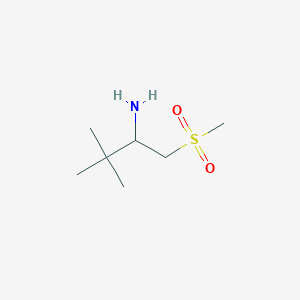![molecular formula C11H21BClNO2 B13570136 rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride: is a complex organic compound that features a boron-containing dioxaborolane ring and a bicyclic azabicyclohexane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved through the reaction of a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Construction of the azabicyclohexane core: This step may involve cyclization reactions starting from appropriate precursors, such as amino alcohols or aziridines.
Coupling of the two moieties: The final step involves the coupling of the dioxaborolane ring with the azabicyclohexane core, often using transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The azabicyclohexane core can be reduced to form different amine derivatives.
Substitution: Both the boron and nitrogen atoms in the compound can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane ring may yield boronic acids, while reduction of the azabicyclohexane core may produce various amine derivatives.
科学的研究の応用
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[31
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules.
Industry: The compound may be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
作用機序
The mechanism by which rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane: A similar compound lacking the racemic mixture and hydrochloride salt.
1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the azabicyclohexane core or dioxaborolane ring.
Uniqueness
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of both boron and nitrogen atoms in its structure. This combination of features may confer distinct reactivity and binding properties, making it valuable for specific applications in synthesis, catalysis, and biological studies.
特性
分子式 |
C11H21BClNO2 |
|---|---|
分子量 |
245.55 g/mol |
IUPAC名 |
(1S,5R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-9(2)10(3,4)15-12(14-9)11-5-8(11)6-13-7-11;/h8,13H,5-7H2,1-4H3;1H/t8-,11-;/m0./s1 |
InChIキー |
RUVYLWUYLRGGDY-RWHJDYSMSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@]23C[C@H]2CNC3.Cl |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
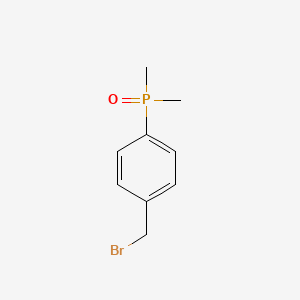
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
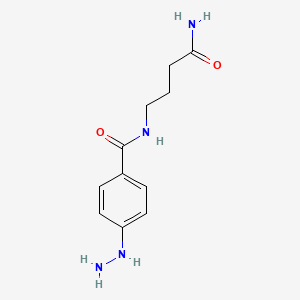
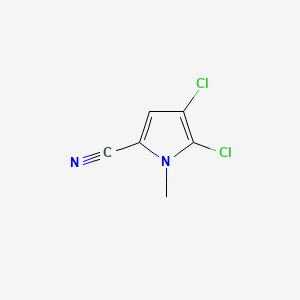


![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
